3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(18-9-14-2-1-7-23-14)19-6-5-13(10-19)12-3-4-15-16(8-12)22-11-21-15/h1-4,7-8,13H,5-6,9-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDYAYJWXOPJHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrrolidine ring and the thiophen-2-ylmethyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide
- Core Structure : 5-Oxopyrrolidine (lactam) vs. pyrrolidine in the target compound.
- Substituents: Aryl Group: 4-Fluorophenyl replaces 1,3-benzodioxole. Heterocyclic Amide: 5-Isopropyl-1,3,4-thiadiazole replaces thiophen-2-ylmethyl. The thiadiazole’s nitrogen-rich structure may facilitate stronger hydrogen bonding, while the isopropyl group adds steric bulk, possibly affecting binding pocket accessibility.
- Key Differences: The lactam (5-oxo) in this analogue introduces a polar carbonyl group, which could improve solubility but reduce membrane permeability relative to the non-oxidized pyrrolidine in the target compound.
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)Amino)-6-Morpholinopyridine-4-yl)-4-Methylphenyl)-3-(2,2,2-Trifluoroethyl)Pyrrolidine-1-Carboxamide
- Core Structure : Similar pyrrolidine-carboxamide backbone.
- Morpholinopyridine and Hydroxypropan-2-yl: These substituents increase hydrogen-bonding capacity and solubility compared to the target compound’s benzodioxole and thiophene groups.
- Key Differences :
- The trifluoroethyl group may reduce off-target interactions due to its unique steric and electronic profile. The morpholine and pyridine rings could improve aqueous solubility, addressing a common limitation of benzodioxole-containing compounds.
N-[3-(2H-1,3-Benzodioxol-5-yl)-2-Methylpropylidene]Hydroxylamine (MDA 2-Aldoxime Analog)
- Shared Feature : The 1,3-benzodioxole moiety is retained.
- Structural Divergence : The aldoxime functional group and propylidene chain replace the pyrrolidine-carboxamide-thiophene architecture.
- This analogue’s linear structure may limit conformational stability compared to the rigid pyrrolidine ring.
Research Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorophenyl () and trifluoroethyl () groups demonstrate how electron-withdrawing substituents can fine-tune electronic properties, impacting binding and stability.
- Heterocycle Diversity: Thiophene (target) vs. thiadiazole () vs. morpholinopyridine () highlights the trade-off between lipophilicity (thiophene) and solubility/polarity (morpholine).
- Benzodioxole Utility : Shared in the target compound and MDA analogue (), this group’s role in enhancing aromatic interactions and metabolic resistance warrants further exploration.
Methodological Considerations
Structural analyses of these compounds, if available, likely employ crystallographic tools such as SHELX for refinement (as noted in ) . Computational modeling could further elucidate substituent effects on conformational dynamics and target engagement.
Biological Activity
The compound 3-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.33 g/mol. The structure features a benzodioxole moiety, a thiophene ring, and a pyrrolidine backbone, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O4S |
| Molecular Weight | 329.33 g/mol |
| LogP | 2.8885 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 74.463 Ų |
Antidiabetic Activity
Recent studies have highlighted the compound's potential as an α-amylase inhibitor , which is crucial for managing diabetes by regulating carbohydrate metabolism. In vitro assays demonstrated significant inhibition of α-amylase with an IC50 value of 0.68 µM , indicating strong efficacy against this enzyme while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) .
In vivo studies using streptozotocin-induced diabetic mice revealed that administration of the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, suggesting its therapeutic potential in diabetes management .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It exhibited significant activity against various cancer cell lines with IC50 values ranging from 26 to 65 µM . The selective cytotoxicity towards cancer cells while sparing normal cells underlines its potential as a chemotherapeutic agent .
The proposed mechanism of action involves the compound's ability to bind to specific enzyme active sites or receptor binding pockets, thereby modulating their activity. For instance, the inhibition of α-amylase disrupts carbohydrate digestion, leading to lower glucose absorption and subsequent blood sugar levels.
Case Study 1: In Vitro Efficacy
In a controlled laboratory setting, the compound was subjected to MTS assays across multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, affirming its role as a potential anticancer agent .
Case Study 2: In Vivo Efficacy
A study involving diabetic mice demonstrated that treatment with the compound not only lowered blood glucose levels but also improved overall metabolic profiles when compared to untreated controls. This highlights the dual role of the compound in both glycemic control and potential weight management .
Q & A
Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?
- Methodological Answer : Laboratory handling requires adherence to general chemical safety guidelines:
- Use personal protective equipment (PPE), including gloves, goggles, and lab coats.
- Work in a fume hood to minimize inhalation risks .
- Store in a cool, dry environment, as prolonged storage may lead to degradation or increased hazard .
- Dispose of waste via qualified personnel following federal and local regulations .
Q. What synthetic strategies are commonly employed for preparing pyrrolidine-carboxamide derivatives?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine precursors and functionalized aromatic/heteroaromatic groups. For example:
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., benzodioxole protons at δ 6.7–6.9 ppm, thiophene protons at δ 7.1–7.3 ppm).
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~383.4 g/mol).
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
Q. What methods are used to assess the purity of this compound for in vitro studies?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to achieve >95% purity.
- Karl Fischer titration : Quantify residual moisture, critical for hygroscopic compounds.
- Elemental analysis : Validate C, H, N, and S content against theoretical values .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites.
- Molecular docking : Simulate interactions with target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How can researchers resolve contradictions in experimental data related to its stability under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Kinetic modeling : Fit degradation data to first-order kinetics to identify pH-sensitive functional groups (e.g., benzodioxole ring).
- Control experiments : Compare with analogs lacking the thiophene methyl group to isolate instability mechanisms .
Q. What experimental designs are suitable for studying its metabolic stability in hepatic microsomes?
- Methodological Answer :
- In vitro microsomal assay : Incubate with NADPH-supplemented human liver microsomes.
- LC-MS/MS quantification : Track parent compound depletion and metabolite formation (e.g., hydroxylated derivatives).
- CYP enzyme inhibition studies : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Q. How can researchers design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Synthesize analogs : Vary substituents on the benzodioxole (e.g., electron-withdrawing groups) and thiophene (e.g., methyl vs. fluoro).
- Assay functional activity : Test analogs in target-specific assays (e.g., receptor binding, enzymatic inhibition).
- QSAR modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with bioactivity data .
Tables for Key Data
Table 1 : Stability of 3-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide Under Accelerated Conditions
| Condition (40°C, 75% RH) | Time (Weeks) | Purity (%) | Major Degradants |
|---|---|---|---|
| Initial | 0 | 98.5 | None |
| 2 | 2 | 95.2 | Oxidized thiophene |
| 4 | 4 | 89.7 | Benzodioxole cleavage |
Table 2 : Computational Parameters for Docking Studies
| Parameter | Value |
|---|---|
| Grid box dimensions (Å) | 60 × 60 × 60 |
| Exhaustiveness | 8 |
| Binding affinity range (kcal/mol) | -9.2 to -7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
